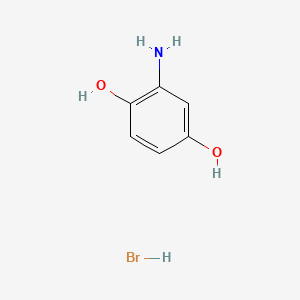
2-Aminohydroquinone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminohydroquinone hydrobromide is a chemical compound with the molecular formula C6H8BrNO2. It is also known as 2-aminobenzene-1,4-diol hydrobromide. This compound is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a benzene ring, along with a hydrobromide group (HBr). It is commonly used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohydroquinone hydrobromide typically involves the reaction of hydroquinone with ammonia in the presence of a brominating agent. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The exact methods can vary depending on the manufacturer and specific requirements.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminohydroquinone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and bromine can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminohydroquinone hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-aminohydroquinone hydrobromide involves its interaction with various molecular targets. It can act as an electron carrier and participate in redox reactions. The compound can bind to thiol, amine, and hydroxyl groups, leading to various biochemical effects . It may also interact with DNA, inducing double-strand breaks and affecting DNA topoisomerase activity .
Vergleich Mit ähnlichen Verbindungen
Hydroquinone: Similar structure but lacks the amino group.
Aminophenol: Contains an amino group but only one hydroxyl group.
Quinones: Oxidized derivatives of hydroquinones.
Uniqueness: 2-Aminohydroquinone hydrobromide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, along with the hydrobromide group. This combination of functional groups gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
64158-75-4 |
|---|---|
Molekularformel |
C6H8BrNO2 |
Molekulargewicht |
206.04 g/mol |
IUPAC-Name |
2-aminobenzene-1,4-diol;hydrobromide |
InChI |
InChI=1S/C6H7NO2.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H |
InChI-Schlüssel |
XZIOUMGSBKWPFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)N)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



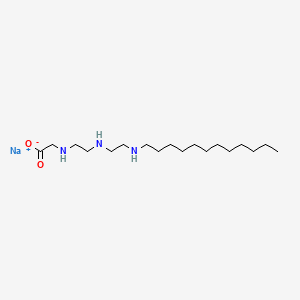

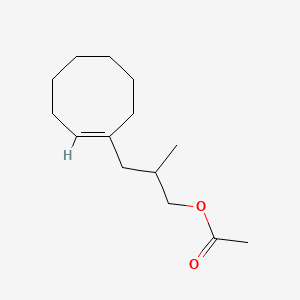
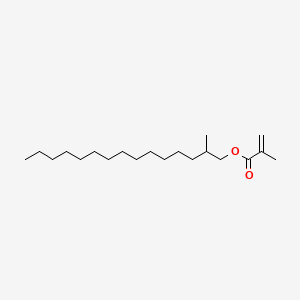
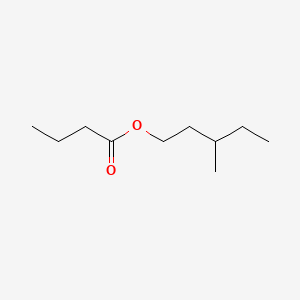
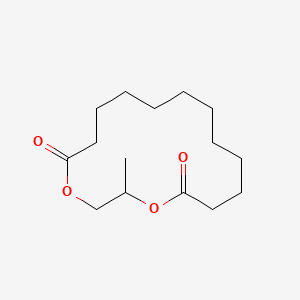
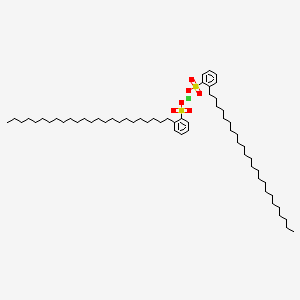

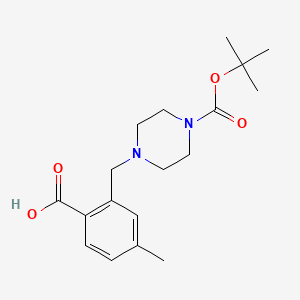


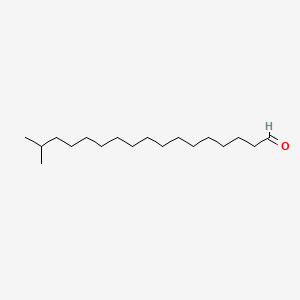
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
